molecular formula C16H14N2O5 B5434755 (2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide

Cat. No.: B5434755
M. Wt: 314.29 g/mol
InChI Key: YZUNAOJBRKPTAK-YRNVUSSQSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide typically involves multiple steps, including the formation of the benzodioxole and furan rings, followed by their coupling through a formamido linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.

    N-(1,3-Benzothiazol-2-YL)-4-(4-Bromophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide: A complex compound with a benzothiazole ring.

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide is unique due to its combination of benzodioxole and furan rings, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17-15(19)11(18-16(20)13-3-2-6-21-13)7-10-4-5-12-14(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,17,19)(H,18,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNAOJBRKPTAK-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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